N-(4-ethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Assessment
- Research into heterocycles incorporating a thiadiazole moiety, such as related pyrazolo and triazolo derivatives, has demonstrated potential in the development of insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These compounds are synthesized through versatile precursors and show significant insecticidal activities, suggesting their potential use in agriculture for pest control (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
- Novel coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These studies show that such compounds can form supramolecular architectures through hydrogen bonding, which contributes to their significant antioxidant activity. This research opens avenues for their potential therapeutic applications, including anticancer and antimicrobial uses (Chkirate et al., 2019).
Pharmaceutical Applications
- Synthesis of antipyrine-based heterocycles incorporating similar molecular frameworks has been explored for their potential anticancer and antimicrobial activities. These compounds have shown promising results in preliminary screenings, suggesting their potential application in the development of new therapeutic agents (Riyadh et al., 2013).
Synthetic Chemistry and Drug Development
- Research on N-aryl substituted phenyl acetamide analogs of triazolo and pyrazolo derivatives highlights their potential in the synthesis of compounds with inhibition activity against specific cancer cell lines. This suggests their relevance in drug development, particularly in cancer therapy (Kumar et al., 2019).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-17-10-6-16(7-11-17)24-19(28)14-27-22(29)26-13-12-23-21(20(26)25-27)31-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDRSJXTUPQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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